N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide
Description
N-[3-(Acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide is a quinoline-based carboxamide derivative characterized by a 2-phenyl substituent on the quinoline core and a 3-acetylamino phenyl group on the carboxamide side chain. Quinoline carboxamides are notable for their versatility in medicinal chemistry, particularly in antimicrobial and receptor-targeting applications .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-16(28)25-18-10-7-11-19(14-18)26-24(29)21-15-23(17-8-3-2-4-9-17)27-22-13-6-5-12-20(21)22/h2-15H,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUSTGIFDKVVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Acetylamino Group: The acetylamino group can be introduced through an acetylation reaction, where an amine group reacts with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
STAT3 Inhibition
One of the most significant applications of this compound is its role as a STAT3 inhibitor . Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, contributing to tumor growth and survival. Inhibition of STAT3 can lead to reduced proliferation and increased apoptosis in cancer cells.
- Mechanism of Action : The compound binds to the SH2 domain of STAT3, preventing its activation and subsequent transcriptional activity. This inhibition disrupts the signaling pathways that promote cancer cell survival and proliferation .
- Case Studies : Research has demonstrated that derivatives of quinolinecarboxamide exhibit potent anti-cancer activity through STAT3 inhibition. For instance, studies have shown that compounds similar to N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide can significantly reduce tumor growth in xenograft models .
Antimicrobial Activity
Another area of application for this compound is its potential antimicrobial properties. Quinoline derivatives have been investigated for their effectiveness against various pathogens.
- Research Findings : Some studies indicate that quinolinecarboxamide derivatives possess activity against both bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .
Data Tables
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs of N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide, highlighting substituent variations and their impacts:
Key Observations :
- Substituent Position: The position of substituents on the quinoline ring (e.g., 2-phenyl vs. 3-hydroxy) significantly affects polarity and solubility. For example, hydroxyl groups (as in ) enhance hydrophilicity, while methoxy or acetamido groups () may improve membrane permeability .
- Side Chain Diversity: Derivatives with dimethylamino or morpholine-containing side chains () exhibit higher melting points (171–189°C) and enhanced antibacterial activity compared to simpler alkylamide analogs, likely due to improved intermolecular interactions (e.g., hydrogen bonding) .
Biological Activity
N-[3-(acetylamino)phenyl]-2-phenyl-4-quinolinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline backbone with several functional groups that contribute to its biological activity. The acetylamino group enhances solubility and bioavailability, while the phenyl substituents may influence interactions with biological targets.
This compound primarily acts as a competitive antagonist for specific receptors, such as the human neurokinin-3 receptor (hNK-3). By binding to these receptors, it blocks the action of endogenous ligands like neurokinin B, which is crucial for various physiological processes including pain perception and neurogenic inflammation.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit notable antimicrobial properties. A study evaluating various substituted phenyl derivatives found that modifications in the phenyl ring significantly impacted antimicrobial efficacy against Gram-positive and Gram-negative bacteria, as well as fungi .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |
|---|---|---|---|
| This compound | Moderate | Low | Moderate |
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, quinoline-based compounds have shown effectiveness against various cancer cell lines by disrupting cellular signaling pathways essential for cell proliferation .
Case Studies
- Antimicrobial Evaluation : In a study involving various N-substituted phenyl derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that while it was less effective against Gram-negative bacteria, it showed promising activity against Gram-positive strains .
- Anticancer Activity : A series of experiments highlighted the ability of quinoline derivatives to induce apoptosis in human cancer cell lines. The compound's structural features were linked to its ability to interact with DNA and inhibit topoisomerase enzymes, crucial for DNA replication in cancer cells .
Research Findings
Recent studies have utilized quantitative structure-activity relationship (QSAR) models to predict the biological activity of compounds similar to this compound. These models suggest that lipophilicity and electronic properties are critical determinants of antimicrobial efficacy and receptor binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
